8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione
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Overview
Description
8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6-chloropyrimidine with trifluoroacetic anhydride in the presence of a base, followed by cyclization with a suitable aldehyde or ketone .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
Scientific Research Applications
8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pteridine cofactors.
Medicine: Explored for its antimalarial and anticancer properties due to its ability to interfere with cellular processes.
Mechanism of Action
The mechanism of action of 8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can inhibit enzymes that utilize pteridine cofactors, thereby disrupting essential biochemical pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
6-Substituted Pteridine-2,4,7(1H,3H,8H)-triones: Known for their diuretic effects.
Benzo[g]pteridine-2,4(3H,10H)-diones: Investigated for antimalarial properties
Uniqueness
8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable compound for studying enzyme inhibition and developing new therapeutic agents .
Properties
CAS No. |
61287-04-5 |
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Molecular Formula |
C11H4ClF3N4O2 |
Molecular Weight |
316.62 g/mol |
IUPAC Name |
8-chloro-7-(trifluoromethyl)-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C11H4ClF3N4O2/c12-4-2-6-5(1-3(4)11(13,14)15)16-7-8(17-6)18-10(21)19-9(7)20/h1-2H,(H2,17,18,19,20,21) |
InChI Key |
DGPSUGYWPHWAIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1N=C3C(=N2)NC(=O)NC3=O)Cl)C(F)(F)F |
Origin of Product |
United States |
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